1-methyl-1H-indole-5-carboxylic acid hydrazide
Description
1-Methyl-1H-indole-5-carboxylic acid hydrazide is a heterocyclic compound featuring a hydrazide group (-CONHNH₂) attached to the 5-position of a 1-methyl-substituted indole ring.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methylindole-5-carbohydrazide |
InChI |
InChI=1S/C10H11N3O/c1-13-5-4-7-6-8(10(14)12-11)2-3-9(7)13/h2-6H,11H2,1H3,(H,12,14) |
InChI Key |
OTMMQGJSWPDRBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methylindole-5-carbohydrazide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For 1-methylindole-5-carbohydrazide, the starting materials include 1-methylindole and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as methanesulfonic acid, to yield the desired product .
Chemical Reactions Analysis
1-methylindole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles. Major products formed from these reactions include substituted indole derivatives and hydrazones .
Scientific Research Applications
While the specific compound "1-methyl-1H-indole-5-carboxylic acid hydrazide" is not directly discussed in the provided search results, the broader applications of hydrazides and related indole derivatives can be explored.
Hydrazide-Hydrazones: Antimicrobial Activity
Hydrazide-hydrazones exhibit a wide range of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties .
Pseudomonas aeruginosa PAO1: One study demonstrated that a specific hydrazide-hydrazone compound inhibited virulence factors related to quorum sensing in Pseudomonas aeruginosa PAO1 at subinhibitory concentrations. This inhibition included motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 (p < 0.001), suggesting a potential mechanism against this bacterium .
Gram-Positive Bacteria: Olayinka et al. synthesized hydrazide-hydrazones of 2-propylquinoline-4-carboxylic acid and found compound 15 to be very active against Gram-positive bacteria (MIC = 1.95–7.81 μg/mL, MBC = 3.91–125 μg/mL). It showed bactericidal action against S. aureus ATCC 6538, S. epidermidis ATCC 12228, and B. subtilis ATCC 6633 . Compound 16 also exhibited strong activity against Gram-positive bacteria (MIC = MBC = 3.91–7.81 μg/mL), with activity against S. aureus strains even higher than that of nitrofurantoin .
E. coli and S. aureus: Another hydrazide-hydrazone, compound 19 , showed two-fold higher antibacterial activity against E. coli (MIC = 12.5 μg/mL) and S. aureus (MIC = 6.25 μg/mL) compared to ampicillin. It also demonstrated activity against MDR K. pneumoniae and methicillin-resistant S. aureus (MRSA1) clinical isolates . Cytotoxicity tests showed a good safety profile for this compound .
Indole Derivatives: Anticancer and Neuroprotective Properties
Indole derivatives have been explored for various therapeutic applications .
Anticancer Activity: Sreenivasulu et al. (2017) synthesized hydrazide–hydrazones linked between indole and indazole moieties and evaluated them for anticancer activity against human cancer cell lines (HeLa, MDA-MB-231, MCF-7, and A549). Compounds 5a, 5b, and 5c showed promising cytotoxicity, with compound 5c exhibiting cytotoxic effects on HeLa and A549 cancer cell lines .
Neuroprotective Properties: New Indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived Hydrazone hybrids were synthesized as new multifunctional neuroprotectors . The obtained derivatives of indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) had good safety profiles .
Mechanism of Action
The mechanism of action of 1-methylindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved in the action of 1-methylindole-5-carbohydrazide are still under investigation, but it is believed to exert its effects through interactions with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazide Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-methyl-1H-indole-5-carboxylic acid hydrazide and related compounds:
Key Observations :
- Indole vs. Thiadiazole Cores : Indole-based hydrazides (e.g., 5-methoxyindole-2-carbohydrazide) are often explored for neuropharmacological effects due to their planar aromatic systems, which enhance receptor binding . In contrast, thiadiazole derivatives exhibit antimicrobial activity, attributed to sulfur-containing heterocycles improving membrane permeability .
Physicochemical Properties
- Melting Points : Indole-based hydrazides typically exhibit high melting points (e.g., 252–253°C for 3a ), suggesting strong intermolecular hydrogen bonding. The methyl substituent in the target compound may reduce polarity, slightly lowering its melting point compared to methoxy analogs.
- Spectroscopic Data :
Biological Activity
1-Methyl-1H-indole-5-carboxylic acid hydrazide is a compound belonging to the indole family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and research findings, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C10H11N3O
- Molecular Weight: 189.21 g/mol
- IUPAC Name: 1-methylindole-5-carbohydrazide
- Canonical SMILES: CN1C=CC2=C1C=CC(=C2)C(=O)NN
Synthesis Methods
The synthesis of this compound typically involves the Fischer indole synthesis , which is a classical method for constructing indole derivatives. This process includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure. Alternative synthetic routes may involve direct hydrazination of indole derivatives or other tailored strategies to achieve specific substitutions.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity: Research indicates that this compound has potential anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's mechanism appears to involve modulation of cellular pathways that lead to apoptosis in cancer cells .
- Antimicrobial Properties: Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, showing promising results in inhibiting bacterial growth .
- Enzyme Inhibition: Recent investigations have highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. The inhibitory activity was quantified using IC50 values, indicating its potential as a therapeutic agent for cognitive disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar indole derivatives. Below is a table summarizing key compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide | C14H16ClN3O2S | Contains a chlorine substituent that may enhance biological activity |
| 5-Ethoxy-N-(4-methylphenyl)-indole-2-carbohydrazide | C15H18N4O2 | Features an ethoxy group that alters solubility and reactivity |
| 1-Methylindole-6-carboxylic acid hydrazide | C10H11N3O | Similar structure but differs in carboxylic acid position, affecting reactivity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Efficacy Study: A study compared the cytotoxic effects of various indole derivatives on A549 cells. The findings indicated that while some derivatives showed weak activity, this compound exhibited significant cytotoxicity, reducing cell viability by approximately 64% at certain concentrations .
- Antimicrobial Activity Assessment: Another investigation assessed the minimum inhibitory concentration (MIC) of the compound against MRSA and other bacterial strains. The results demonstrated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .
- Enzyme Inhibition Studies: In vitro assays revealed that the compound inhibited AChE and BChE with varying degrees of potency, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-1H-indole-5-carboxylic acid hydrazide, and how are intermediates optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are prepared by reacting carboxylic acids with hydrazine hydrate under reflux in ethanol or methanol. Intermediate purification involves recrystallization or column chromatography. Reaction conditions (e.g., solvent, temperature, stoichiometry) are optimized using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the hydrazide group. Yield optimization may require iterative adjustments to reaction time and molar ratios of reagents.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?
- Methodology :
- IR Spectroscopy : Confirm the presence of C=O (amide I band) and N-H (hydrazide) stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).
- NMR : Use ¹H NMR to verify methyl group protons (δ ~3.8 ppm for N-methyl) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (δ ~160–170 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How are hydrazide derivatives evaluated for antimicrobial activity in academic research?
- Methodology :
- Broth Microdilution Assay : Test compounds against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) strains. Minimum inhibitory concentration (MIC) is determined using serial dilutions in 96-well plates.
- Cytotoxicity Screening : Use HepG2 or THP-1 cell lines with MTT assays to assess selectivity indices (SI = IC₅₀/MIC).
- Statistical Analysis : Compare results with positive controls (e.g., ciprofloxacin) using ANOVA or t-tests .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., myeloperoxidase or MAO-B). Focus on interactions like hydrogen bonds with active-site residues (e.g., His-261 in MPO).
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with experimental IC₅₀ values .
Q. What electrochemical methods are used to evaluate the corrosion inhibition efficiency of hydrazide derivatives on metal alloys?
- Methodology :
-
Potentiodynamic Polarization : Measure corrosion current density (i_corr) and Tafel slopes in 1 M HCl. Calculate inhibition efficiency (%IE) using:
- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rₐₜ) via Nyquist plots.
- DFT Calculations : Correlate inhibition efficiency with molecular descriptors (e.g., adsorption energy, Fukui indices) .
Q. How does this compound function as a nucleating agent in polymer crystallization?
- Methodology :
- DSC Analysis : Measure crystallization temperature (T_c) and enthalpy (ΔH_c) of poly(L-lactic acid) (PLLA) blends. Hydrazides reduce T_c by promoting heterogeneous nucleation.
- POM Imaging : Observe spherulite morphology under polarized light; smaller spherulites indicate enhanced nucleation density.
- Mechanistic Insight : The hydrazide’s planar structure aligns with polymer chains, reducing interfacial energy during crystal growth .
Q. What experimental protocols are used to study the interaction of hydrazides with DNA or proteins?
- Methodology :
- Fluorescence Titration : Monitor changes in dansyl hydrazide emission (λ_ex = 340 nm, λ_em = 510 nm) upon DNA binding. Calculate binding constants using Stern-Volmer plots.
- LC-MS/MS Peptide Mapping : Identify modified amino acids (e.g., MPO’s His-261) after hydrazide treatment. Use Skyline software for spectral analysis .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) or proteins (α-helix to β-sheet shifts).
Methodological Considerations
- Data Contradictions : Conflicting bioactivity results may arise from assay conditions (e.g., serum interference in cytotoxicity tests) or solvent polarity effects in docking studies .
- Advanced Tools : Employ synchrotron X-ray crystallography for high-resolution structural insights or machine learning for predictive modeling of derivative libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
